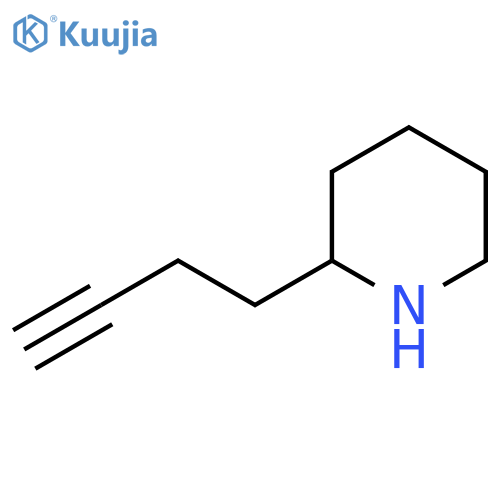

Cas no 1410220-69-7 (2-(But-3-yn-1-yl)piperidine)

2-(But-3-yn-1-yl)piperidine 化学的及び物理的性質

名前と識別子

-

- Piperidine, 2-(3-butyn-1-yl)-

- EN300-2990786

- AKOS012952591

- CS-0266254

- 1410220-69-7

- 2-(but-3-yn-1-yl)piperidine

- 2-(But-3-yn-1-yl)piperidine

-

- MDL: MFCD18852596

- インチ: 1S/C9H15N/c1-2-3-6-9-7-4-5-8-10-9/h1,9-10H,3-8H2

- InChIKey: UXDNZOOPIVWGLY-UHFFFAOYSA-N

- ほほえんだ: N1CCCCC1CCC#C

計算された属性

- せいみつぶんしりょう: 137.120449483g/mol

- どういたいしつりょう: 137.120449483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 131

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 12Ų

じっけんとくせい

- 密度みつど: 0.874±0.06 g/cm3(Predicted)

- ふってん: 196.1±13.0 °C(Predicted)

- 酸性度係数(pKa): 10.20±0.10(Predicted)

2-(But-3-yn-1-yl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2990786-5.0g |

2-(but-3-yn-1-yl)piperidine |

1410220-69-7 | 95.0% | 5.0g |

$3812.0 | 2025-03-19 | |

| Enamine | EN300-2990786-10g |

2-(but-3-yn-1-yl)piperidine |

1410220-69-7 | 10g |

$5652.0 | 2023-09-06 | ||

| Enamine | EN300-2990786-1.0g |

2-(but-3-yn-1-yl)piperidine |

1410220-69-7 | 95.0% | 1.0g |

$1315.0 | 2025-03-19 | |

| Enamine | EN300-2990786-10.0g |

2-(but-3-yn-1-yl)piperidine |

1410220-69-7 | 95.0% | 10.0g |

$5652.0 | 2025-03-19 | |

| Enamine | EN300-2990786-0.5g |

2-(but-3-yn-1-yl)piperidine |

1410220-69-7 | 95.0% | 0.5g |

$1262.0 | 2025-03-19 | |

| Enamine | EN300-2990786-0.25g |

2-(but-3-yn-1-yl)piperidine |

1410220-69-7 | 95.0% | 0.25g |

$1209.0 | 2025-03-19 | |

| Enamine | EN300-2990786-0.05g |

2-(but-3-yn-1-yl)piperidine |

1410220-69-7 | 95.0% | 0.05g |

$1104.0 | 2025-03-19 | |

| Enamine | EN300-2990786-5g |

2-(but-3-yn-1-yl)piperidine |

1410220-69-7 | 5g |

$3812.0 | 2023-09-06 | ||

| Enamine | EN300-2990786-2.5g |

2-(but-3-yn-1-yl)piperidine |

1410220-69-7 | 95.0% | 2.5g |

$2576.0 | 2025-03-19 | |

| Enamine | EN300-2990786-0.1g |

2-(but-3-yn-1-yl)piperidine |

1410220-69-7 | 95.0% | 0.1g |

$1157.0 | 2025-03-19 |

2-(But-3-yn-1-yl)piperidine 関連文献

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

2-(But-3-yn-1-yl)piperidineに関する追加情報

Exploring the Chemical Properties and Applications of 2-(But-3-yn-1-yl)piperidine (CAS No. 1410220-69-7)

In the realm of organic chemistry, 2-(But-3-yn-1-yl)piperidine (CAS No. 1410220-69-7) has garnered significant attention due to its unique structural features and versatile applications. This compound, characterized by a piperidine ring fused with a but-3-yn-1-yl side chain, serves as a valuable intermediate in pharmaceutical research, material science, and agrochemical development. Its molecular framework, combining alkyne functionality with a nitrogen-containing heterocycle, makes it a compelling subject for synthetic chemists and researchers alike.

The growing interest in 2-(But-3-yn-1-yl)piperidine aligns with broader trends in click chemistry and bioorthogonal reactions, where alkynes play a pivotal role. Researchers frequently search for "piperidine derivatives in drug discovery" or "alkyne-containing building blocks," reflecting the compound's relevance in modern synthetic strategies. Its CAS No. 1410220-69-7 is often queried in databases like PubChem and Reaxys, underscoring its importance in academic and industrial settings.

One of the standout features of 2-(But-3-yn-1-yl)piperidine is its potential in medicinal chemistry. The piperidine moiety is a common pharmacophore found in numerous FDA-approved drugs, targeting neurological and cardiovascular diseases. The alkyne group, on the other hand, enables facile derivatization via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This dual functionality positions the compound as a versatile scaffold for designing novel therapeutics.

Beyond pharmaceuticals, 2-(But-3-yn-1-yl)piperidine finds utility in material science. Its alkyne group can participate in polymerization reactions, contributing to the development of advanced polymers with tailored properties. Queries such as "alkyne-based monomers for polymers" or "piperidine in smart materials" highlight the compound's cross-disciplinary appeal. Researchers are also exploring its role in catalysis, where the nitrogen atom can coordinate with metal centers to enhance reaction efficiency.

The synthesis of 2-(But-3-yn-1-yl)piperidine typically involves N-alkylation of piperidine with a but-3-yn-1-yl halide or similar electrophile. Optimizing this process is a frequent topic in organic chemistry forums, with searches like "efficient synthesis of piperidine alkynes" or "CAS 1410220-69-7 preparation." Advances in green chemistry have further spurred interest in eco-friendly routes to this compound, minimizing waste and energy consumption.

In summary, 2-(But-3-yn-1-yl)piperidine (CAS No. 1410220-69-7) exemplifies the intersection of structural ingenuity and practical utility. Its applications span drug design, polymer chemistry, and catalysis, making it a staple in contemporary research. As the scientific community continues to explore its potential, this compound will undoubtedly remain a focal point in innovative chemical solutions.

1410220-69-7 (2-(But-3-yn-1-yl)piperidine) 関連製品

- 552-16-9(2-Nitrobenzoic acid)

- 1323966-42-2(4-Chloro-3-ethoxy-2-fluorobenzoyl chloride)

- 1797535-39-7(3-chloro-N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-methylbenzene-1-sulfonamide)

- 773846-62-1(2-amino-5-fluoro-N-methylbenzamide)

- 2229141-16-4(tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate)

- 1144037-44-4(2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone;hydrochloride)

- 2680747-96-8(2-(5-chloro-2-methoxyphenyl)(prop-2-en-1-yloxy)carbonylaminoacetic acid)

- 1017100-00-3(4-({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamido}methyl)-N-methylbenzamide)

- 251307-31-0(4-(3,4-dichlorophenyl)-5-methanesulfonyl-N,N-dimethylpyrimidin-2-amine)

- 1896438-40-6(4-methoxy-2-(piperidin-4-yl)methylpyridine)